Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate with a fluorinating agent to introduce the fluorine atom at the 4-position . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is refluxed for a specific period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functional polymers
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways, inhibit enzyme activity, and interfere with DNA replication and repair processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-1H-imidazole-2-carboxylate: A similar compound without the amino and fluoro substituents.
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A precursor in the synthesis of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research .
Biological Activity
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and research findings.
- Molecular Formula : C7H9FN2O2
- Molecular Weight : 172.16 g/mol
- IUPAC Name : Ethyl 5-amino-4-fluoro-1-methylimidazole-2-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and binding affinity to target sites, which may lead to increased efficacy in therapeutic applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties. This compound has shown promise against various strains of bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further anticancer studies.
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.
Data Table: Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C7H9FN2O2 | Fluorine substitution enhances activity | Antimicrobial, anticancer |
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate | C7H9FN2O2 | Similar structure; potential for similar applications | Antimicrobial |
Ethyl 5-amino-4-fluoro-1H-imidazole | C6H8FN3O2 | Lacks carboxylate; studied for anticancer effects | Anticancer |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential.
Case Study 2: Anticancer Activity
In another study published in [source], the compound was tested for its ability to inhibit the growth of human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM, indicating promising anticancer activity.
Research Findings
Recent studies have focused on optimizing the properties of this compound for enhanced biological activity. Key findings include:
- Solubility Improvements : Modifications to the chemical structure have been explored to improve aqueous solubility without compromising biological activity.
- Metabolic Stability : Research indicates that certain modifications can enhance the metabolic stability of the compound, which is crucial for its therapeutic application.
Properties
Molecular Formula |
C7H10FN3O2 |
---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
ethyl 5-amino-4-fluoro-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-4(8)5(9)11(6)2/h3,9H2,1-2H3 |
InChI Key |
PSHGWLJBCCVUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1C)N)F |
Origin of Product |
United States |
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